molecular formula C18H22N2O3S B2962093 N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide CAS No. 1436166-35-6

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide

Cat. No.: B2962093
CAS No.: 1436166-35-6
M. Wt: 346.45
InChI Key: CATMBDIWJHWDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 1-cyanocyclopentyl group on the amide nitrogen and a 2,3-dihydro-1H-inden-5-ylsulfonyl substituent on the third carbon of the propanamide chain. Key structural features include:

  • 1-Cyanocyclopentyl group: Introduces steric bulk and electron-withdrawing properties due to the nitrile (-CN) moiety.

Spectroscopic data from (e.g., IR peaks at 1681 cm⁻¹ for C=O and 1378/1156 cm⁻¹ for SO₂, ¹H-NMR signals for aromatic protons and exchangeable NH groups) suggest the presence of amide and sulfonyl functionalities.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c19-13-18(9-1-2-10-18)20-17(21)8-11-24(22,23)16-7-6-14-4-3-5-15(14)12-16/h6-7,12H,1-5,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMBDIWJHWDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCS(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide (CAS 892675-00-2)

Compound A: N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide Compound B: N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

Property Compound A Compound B
Amide Substituent 1-Cyanocyclopentyl (C₆H₈N) 2,3-Dihydro-1H-inden-5-yl (C₉H₉)
Sulfonyl Substituent 2,3-Dihydro-1H-inden-5-yl (C₉H₉-SO₂) Phenyl (C₆H₅-SO₂)
Molecular Weight Estimated ~385 g/mol* 329.413 g/mol
Key Functional Groups Nitrile (-CN), sulfonyl (-SO₂), amide (-CONH-) Sulfonyl (-SO₂), amide (-CONH-)
Electronic Effects Strong electron-withdrawing nitrile group enhances polarity Aromatic dihydroindenyl and phenyl groups favor π-π stacking
Steric Effects Bulky bicyclic dihydroindenyl and cyanocyclopentyl groups Less steric hindrance from phenyl vs. dihydroindenyl

*Calculated based on hypothetical formula C₂₀H₂₃N₃O₃S; precise data unavailable in provided evidence.

Research Findings and Limitations

  • Spectral Discrepancies : The IR data in lacks a nitrile peak, conflicting with Compound A’s structure. This may indicate mislabeling or impurities in the cited study .
  • Structural Analogues: Compound B (CAS 892675-00-2) serves as a structural analogue but lacks the cyanocyclopentyl group, limiting direct pharmacological comparisons .

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